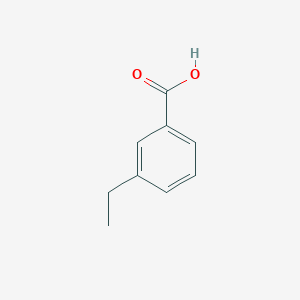

3-Ethylbenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 59887. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-ethylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-2-7-4-3-5-8(6-7)9(10)11/h3-6H,2H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXUSUAKIRZZMGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40210924 | |

| Record name | Benzoic acid, 3-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40210924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

619-20-5 | |

| Record name | Benzoic acid, 3-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619205 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 619-20-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59887 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 3-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40210924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENZOIC ACID, 3-ETHYL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NK9G60IQ0A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Ethylbenzoic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Ethylbenzoic acid (CAS No. 619-20-5), a substituted aromatic carboxylic acid of significant interest in synthetic organic chemistry and drug discovery. This document details its physicochemical properties, provides established experimental protocols for its synthesis and purification, and explores its application as a key intermediate in the development of therapeutic agents, with a focus on M3 muscarinic acetylcholine (B1216132) receptor antagonists. All quantitative data is presented in clear, tabular formats, and key chemical transformations and biological pathways are illustrated with detailed diagrams.

Chemical and Physical Properties

This compound is a white to light brown crystalline solid at room temperature. Its structural and physical properties are summarized in the tables below.

Table 1: General and Structural Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 619-20-5 | [1][2][3][4] |

| Molecular Formula | C₉H₁₀O₂ | [1][2][3][4] |

| Molecular Weight | 150.17 g/mol | [2][3][4] |

| IUPAC Name | This compound | [1][2][4] |

| Synonyms | m-Ethylbenzoic acid | [3] |

| SMILES | CCC1=CC=CC(=C1)C(O)=O | [2] |

| InChIKey | HXUSUAKIRZZMGP-UHFFFAOYSA-N | [1][2][4] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Melting Point | 47 °C | [5] |

| Boiling Point | 271.51 °C (estimated) | [2] |

| Density | 1.042 g/cm³ | [2] |

| pKa | 4.27 ± 0.10 (Predicted) | [2] |

| Solubility | Poorly soluble in water; Slightly soluble in DMSO and Methanol | [2] |

| LogP | 2.8 | [6] |

| Refractive Index | 1.5345 | [2] |

Table 3: Safety Information for this compound

| Category | Information | Source(s) |

| Signal Word | Warning | [1][7] |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1][7] |

| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.) | [1][7] |

Spectroscopic Data

While readily available spectra are not provided in the search results, the expected spectroscopic characteristics can be inferred from the structure of this compound.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), aromatic protons in the meta-substituted pattern, and a broad singlet for the carboxylic acid proton.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carboxylic carbon, the aromatic carbons (with distinct chemical shifts due to the substitution pattern), and the two carbons of the ethyl group.

-

IR Spectroscopy: The infrared spectrum will be characterized by a broad O-H stretching band for the carboxylic acid, a strong C=O stretching absorption, and bands corresponding to C-H and C=C stretching of the aromatic ring.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of 150.17 g/mol .

Experimental Protocols

This compound can be synthesized through various methods. Below are detailed protocols for two common synthetic routes: the Grignard reaction and the Suzuki coupling.

Synthesis via Grignard Reaction

This protocol describes the synthesis of a benzoic acid derivative via a Grignard reagent, which can be adapted for this compound starting from 3-ethylbromobenzene.

Materials:

-

3-Ethylbromobenzene

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Dry ice (solid CO₂)

-

6M Hydrochloric acid

-

Sodium hydroxide (B78521) solution (10%)

-

Saturated sodium thiosulfate (B1220275) solution

-

Anhydrous sodium sulfate

-

Round-bottom flask, condenser, addition funnel, separatory funnel, Büchner funnel

-

Magnetic stirrer and heating mantle

Procedure:

-

Preparation of the Grignard Reagent:

-

Ensure all glassware is thoroughly dried.

-

In a round-bottom flask, place magnesium turnings.

-

In an addition funnel, place a solution of 3-ethylbromobenzene in anhydrous diethyl ether.

-

Add a small amount of the 3-ethylbromobenzene solution to the magnesium to initiate the reaction. The reaction is indicated by the formation of bubbles and a cloudy appearance.

-

Once the reaction starts, add the remaining 3-ethylbromobenzene solution dropwise to maintain a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction.

-

-

Carbonation of the Grignard Reagent:

-

Cool the Grignard reagent in an ice bath.

-

Carefully add crushed dry ice to the reaction mixture with stirring. The Grignard reagent will react with the CO₂ to form a magnesium salt of the carboxylic acid.[8]

-

Allow the mixture to warm to room temperature as the excess dry ice sublimes.

-

-

Work-up and Purification:

-

Slowly add 6M hydrochloric acid to the reaction mixture to hydrolyze the magnesium salt and precipitate the this compound.[6]

-

Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with water, followed by a saturated sodium thiosulfate solution, and then with 10% sodium hydroxide solution to extract the benzoic acid as its sodium salt.[8]

-

Separate the aqueous layer containing the sodium 3-ethylbenzoate and acidify it with concentrated hydrochloric acid to precipitate the this compound.[8]

-

Collect the solid product by vacuum filtration using a Büchner funnel, wash with cold water, and dry.[8]

-

The crude product can be further purified by recrystallization from a suitable solvent like ethanol/water.

-

Synthesis via Suzuki Coupling

This protocol outlines the synthesis of a biaryl carboxylic acid using a Suzuki coupling reaction, which can be adapted to synthesize this compound from 3-bromobenzoic acid and an ethylboronic acid derivative.[9]

Materials:

-

3-Bromobenzoic acid

-

Ethylboronic acid (or a suitable derivative)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent system (e.g., Toluene/Water or Dioxane/Water)

-

Round-bottom flask, condenser

-

Magnetic stirrer and heating mantle

-

Ethyl acetate (B1210297), brine, anhydrous sodium sulfate

Procedure:

-

Reaction Setup:

-

Reaction Execution:

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer with water and then with brine.[9]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[9]

-

The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.[9]

-

Applications in Drug Development

This compound serves as a valuable building block in the synthesis of more complex molecules with therapeutic potential. A notable application is in the preparation of bi-aryl amines that act as M3 muscarinic acetylcholine receptor antagonists.[2]

M3 Muscarinic Acetylcholine Receptor Signaling Pathway

M3 receptors are G-protein coupled receptors (GPCRs) that, upon binding to acetylcholine, primarily couple to Gq proteins. This initiates a signaling cascade that leads to various physiological responses, including smooth muscle contraction and glandular secretion.[3][4][7] M3 receptor antagonists block this pathway and are used in the treatment of conditions like chronic obstructive pulmonary disease (COPD) and overactive bladder.[10]

Caption: M3 Muscarinic Receptor Signaling Pathway.

Experimental Workflow: Synthesis of an M3 Receptor Antagonist Precursor

The following diagram illustrates a generalized workflow for the synthesis of a bi-aryl amine, a common core structure in M3 receptor antagonists, utilizing this compound.

Caption: Synthetic workflow for an M3 antagonist precursor.

Conclusion

This compound is a versatile chemical intermediate with well-defined properties. The synthetic protocols provided herein offer reliable methods for its preparation, enabling its use in various research and development applications. Its role as a precursor in the synthesis of M3 muscarinic receptor antagonists highlights its importance in medicinal chemistry and drug discovery. The information and diagrams presented in this guide are intended to support researchers and scientists in their work with this valuable compound.

References

- 1. The M3 Muscarinic Acetylcholine Receptor Can Signal through Multiple G Protein Families - PMC [pmc.ncbi.nlm.nih.gov]

- 2. atsjournals.org [atsjournals.org]

- 3. Muscarinic acetylcholine receptor M3 - Wikipedia [en.wikipedia.org]

- 4. M3 Muscarinic Acetylcholine Receptor-Mediated Signaling is Regulated by Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound [stenutz.eu]

- 6. mason.gmu.edu [mason.gmu.edu]

- 7. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. benchchem.com [benchchem.com]

- 10. What are M3 receptor antagonists and how do they work? [synapse.patsnap.com]

In-Depth Technical Guide to 3-Ethylbenzoic Acid: Molecular Properties and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Ethylbenzoic acid, detailing its molecular characteristics, established synthetic routes, and its significant role as a precursor in the development of selective M3 muscarinic acetylcholine (B1216132) receptor antagonists. This document is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and medicinal chemistry.

Core Molecular and Physical Properties

This compound is an aromatic carboxylic acid. The structural details and key physicochemical properties are summarized in the table below, providing a foundational dataset for its use in experimental research.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀O₂ | [1][2][3] |

| Molecular Weight | 150.17 g/mol | [1][2][3] |

| CAS Number | 619-20-5 | [1][2][3] |

| Appearance | Solid | |

| Melting Point | 47-49 °C | |

| Boiling Point | 278-279 °C | |

| Solubility | Soluble in ethanol, ether, and chloroform. |

Synthesis of this compound: Experimental Protocols

The synthesis of this compound can be achieved through several established organic chemistry methodologies. Two common and effective routes are detailed below.

Protocol 1: Oxidation of 3-Ethyltoluene (B166259)

A prevalent method for the synthesis of this compound is the oxidation of 3-ethyltoluene using a strong oxidizing agent such as potassium permanganate (B83412) (KMnO₄). This reaction selectively oxidizes the benzylic carbon of the ethyl group.

Reaction Scheme:

Detailed Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, a mixture of 3-ethyltoluene, water, and a base (e.g., sodium hydroxide) is prepared.

-

Addition of Oxidizing Agent: Potassium permanganate is added portion-wise to the stirred mixture. The reaction is exothermic and the rate of addition should be carefully controlled to maintain a safe temperature.

-

Reflux: Following the complete addition of potassium permanganate, the reaction mixture is heated to reflux with vigorous stirring for several hours to ensure the completion of the oxidation.

-

Work-up: After cooling, the reaction mixture is filtered to remove manganese dioxide. The filtrate is then acidified with a strong acid, such as hydrochloric acid, to precipitate the this compound.

-

Purification: The crude this compound is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a pure product.

Protocol 2: Grignard Carbonation of 3-Ethylbromobenzene

An alternative synthetic route involves the formation of a Grignard reagent from 3-ethylbromobenzene, followed by carboxylation with carbon dioxide (dry ice).

Reaction Workflow:

Detailed Methodology:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are placed. A solution of 3-ethylbromobenzene in an anhydrous ether solvent (e.g., diethyl ether or THF) is added dropwise to initiate the formation of the Grignard reagent, 3-ethylphenylmagnesium bromide.

-

Carbonation: The prepared Grignard reagent is then slowly added to a vessel containing crushed dry ice, which serves as the source of carbon dioxide. This results in the formation of the magnesium salt of this compound.

-

Acidification and Extraction: The reaction mixture is quenched by the slow addition of an aqueous acid solution (e.g., dilute hydrochloric acid). This protonates the carboxylate salt, yielding this compound. The product is then extracted into an organic solvent.

-

Isolation and Purification: The organic extracts are combined, washed with brine, and dried over an anhydrous drying agent (e.g., sodium sulfate). The solvent is removed under reduced pressure, and the resulting crude this compound can be purified by recrystallization.

Application in Drug Development: Precursor for M3 Muscarinic Receptor Antagonists

This compound serves as a key synthetic intermediate in the development of antagonists for the M3 muscarinic acetylcholine receptor.[4] M3 receptors are G-protein coupled receptors that are implicated in various physiological processes, and their antagonists are of significant interest for the treatment of conditions such as overactive bladder and chronic obstructive pulmonary disease (COPD).[5]

The carboxylic acid functional group of this compound allows for its conversion into a variety of derivatives, such as amides and esters, which can be further elaborated to produce potent and selective M3 receptor antagonists.

Biological Evaluation of M3 Receptor Antagonists

The pharmacological activity of M3 antagonists derived from this compound is typically evaluated using in vitro cell-based assays. Two standard assays are the radioligand binding assay and the calcium mobilization assay.

M3 Receptor Signaling Pathway:

Experimental Protocol: Calcium Mobilization Assay

This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration that is induced by an M3 receptor agonist.

-

Cell Culture and Plating: A suitable cell line stably expressing the human M3 muscarinic receptor (e.g., CHO-K1 or HEK-293 cells) is cultured and seeded into 96-well microplates.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) which will increase in fluorescence upon binding to intracellular calcium.

-

Compound Addition: The test compounds, including M3 antagonists derived from this compound, are added to the wells at various concentrations.

-

Agonist Stimulation and Signal Detection: An M3 receptor agonist (e.g., carbachol) is added to the wells to stimulate the receptor. The resulting change in fluorescence, which corresponds to the intracellular calcium concentration, is measured in real-time using a fluorescence plate reader.

-

Data Analysis: The data is analyzed to determine the concentration-response curve for the antagonist and to calculate its potency (e.g., IC₅₀ value).

Data Presentation: Representative Inhibitory Activity of an M3 Antagonist

The following table provides an example of the type of quantitative data that can be obtained from a calcium mobilization assay for a hypothetical M3 antagonist derived from this compound.

| Compound | Target | Assay Type | Agonist | IC₅₀ (nM) |

| M3 Antagonist (Hypothetical) | Human M3 Receptor | Calcium Mobilization | Carbachol | 15.2 |

This comprehensive guide provides essential information on this compound for researchers and professionals in the field of drug development and organic synthesis. The detailed protocols and background information are intended to facilitate the effective use of this versatile chemical building block in the laboratory.

References

3-Ethylbenzoic acid physical and chemical properties

An In-depth Technical Guide on the Physical and Chemical Properties of 3-Ethylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No: 619-20-5), also known as m-ethylbenzoic acid, is an aromatic carboxylic acid. Its structure, featuring a benzene (B151609) ring substituted with a carboxyl group and an ethyl group at the meta-position, imparts a specific set of physical and chemical properties that make it a valuable intermediate in organic synthesis.[1] This is particularly relevant in the field of drug development, where it serves as a key precursor for the synthesis of bi-aryl amines that function as M3 muscarinic acetylcholine (B1216132) receptor antagonists.[2][3]

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound. It includes tabulated quantitative data, detailed experimental protocols for property determination, and visualizations of key experimental workflows and biological pathways to support researchers and drug development professionals in its application.

Chemical Identity and Physical Properties

The fundamental identity and physical characteristics of this compound are summarized below. The compound typically appears as a light brown solid at room temperature.[1][4]

Table 2.1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound[5][6][7][8] |

| Synonyms | m-Ethylbenzoic acid, Benzoic acid, 3-ethyl-[2][8][9] |

| CAS Number | 619-20-5[2][5][6][7][9][10] |

| Molecular Formula | C₉H₁₀O₂[2][5][6][9] |

| Molecular Weight | 150.17 g/mol [1][2][8] |

| InChI Key | HXUSUAKIRZZMGP-UHFFFAOYSA-N[5][6][7] |

| Canonical SMILES | CCC1=CC(=CC=C1)C(=O)O[2][6][8] |

Table 2.2: Physical and Thermodynamic Properties of this compound

| Property | Value |

| Melting Point | 47 °C (320.15 K)[1][4][10] |

| Boiling Point | 271.5 - 278.7 °C at 760 mmHg[1][4][9][10] |

| Density | ~1.1 g/cm³[1][9][10] |

| Flash Point | 128.5 °C[9] |

| Refractive Index | ~1.53 - 1.546[1][4][9] |

| Vapor Pressure | 0.002 mmHg at 25 °C[9] |

| Enthalpy of Sublimation (ΔsubH°) | 99.1 - 99.7 kJ/mol |

| Enthalpy of Formation (ΔfH°gas) | -346.8 ± 1.5 kJ/mol |

Chemical Properties and Reactivity

As a carboxylic acid, this compound exhibits characteristic acidity and solubility profiles. The presence of the hydrophobic ethyl group reduces its solubility in water while allowing for dissolution in some organic solvents.

Table 3.1: Acidity and Solubility of this compound

| Property | Value / Observation |

| pKa | 4.27 ± 0.10 (Predicted)[1][4] |

| Water Solubility | Poorly soluble[1] |

| Methanol (B129727) Solubility | Slightly soluble[1][4] |

| DMSO Solubility | Slightly soluble[1][4] |

| LogP | 1.9472[2] |

Experimental Protocols

The following sections detail the methodologies for the synthesis and characterization of this compound.

Synthesis Protocol: Grignard Carbonation of 3-Ethylbromobenzene

A common laboratory method for the synthesis of this compound involves the Grignard reaction. This protocol is based on the general procedure for synthesizing benzoic acid derivatives.

-

Apparatus Setup : Assemble a flame-dried, three-necked flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Place magnesium turnings in the flask.

-

Grignard Reagent Formation : Dissolve 3-ethylbromobenzene in anhydrous diethyl ether and add it to the dropping funnel. Add a small portion of this solution to the magnesium turnings to initiate the reaction, which may be evidenced by cloudiness or gentle bubbling.

-

Reaction Execution : Once the reaction begins, add the remaining 3-ethylbromobenzene solution dropwise to maintain a steady reflux. After the addition is complete, reflux the mixture for an additional 15-30 minutes.

-

Carbonation : Cool the flask in an ice bath and slowly pour the Grignard reagent solution onto an excess of crushed dry ice (solid CO₂) with vigorous stirring.

-

Work-up : After the excess dry ice has sublimed, hydrolyze the resulting magnesium salt by slowly adding cold dilute hydrochloric acid (e.g., 6M HCl) until the solution is acidic and all solids have dissolved.

-

Extraction and Purification : Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent via rotary evaporation. The crude this compound can be further purified by recrystallization.

Characterization Protocols

-

Sample Preparation : Place a small amount of dry, finely powdered this compound on a clean surface. Push the open end of a capillary tube into the powder to collect a sample, then tap the sealed end on a hard surface to pack the solid to a height of 1-2 mm.

-

Apparatus Setup : Place the capillary tube into a melting point apparatus (e.g., a Mel-Temp or Thiele tube setup).[10]

-

Measurement : Heat the apparatus rapidly to about 10-15 °C below the expected melting point (47 °C), then reduce the heating rate to approximately 1-2 °C per minute.[10]

-

Data Recording : Record the temperature at which the first drop of liquid appears (the start of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.[4][9][10]

-

Apparatus Calibration : Calibrate a pH meter using standard aqueous buffers (e.g., pH 4, 7, and 10).[2]

-

Sample Preparation : Accurately weigh a sample of this compound and dissolve it in a suitable solvent (e.g., a mixture of water and methanol for sparingly soluble compounds) to a known concentration (e.g., 1 mM).[1][2] Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[2]

-

Titration : Place the solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode. Titrate the solution by adding small, precise increments of a standardized strong base (e.g., 0.1 M NaOH).[1][2]

-

Data Collection : Record the pH value after each addition of titrant, allowing the reading to stabilize.[2]

-

Analysis : Plot the pH versus the volume of titrant added. The pKa is equal to the pH at the half-equivalence point (the point where half of the acid has been neutralized). This corresponds to the inflection point of the titration curve.[6]

-

Sample Preparation : In an agate mortar, thoroughly grind approximately 1 mg of this compound with 100-200 mg of dry, IR-grade potassium bromide (KBr). The mixture should be a fine, homogenous powder.

-

Pellet Formation : Place the powder mixture into a pellet die. Apply high pressure (e.g., 8-10 tons) using a hydraulic press to form a thin, transparent, or translucent disc.

-

Spectral Acquisition : Place the KBr pellet in the sample holder of an FTIR spectrometer. Acquire a background spectrum using a blank KBr pellet. Then, acquire the sample spectrum.

-

Data Analysis : Analyze the resulting spectrum for characteristic absorptions. For this compound, expect a very broad O-H stretch from 2500-3300 cm⁻¹, a C=O stretch around 1710 cm⁻¹ (for the hydrogen-bonded dimer), and aromatic C-H and C=C stretches.

-

Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Spectral Acquisition : Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.

-

Data Analysis :

-

¹H NMR : Expect a highly deshielded, broad singlet for the carboxylic acid proton (-COOH) around 12 δ. Aromatic protons will appear in the 7-8 δ region. The ethyl group protons will show a quartet around 2.7 δ (-CH₂) and a triplet around 1.2 δ (-CH₃).

-

¹³C NMR : Expect the carboxyl carbon to absorb in the 165-185 δ range. Aromatic carbons will appear between 125-150 δ, and the aliphatic carbons of the ethyl group will be upfield.

-

Visualized Workflows and Pathways

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.

Caption: Synthesis and Characterization Workflow for this compound.

Application in Drug Development: M3 Receptor Antagonism

This compound is a building block for antagonists targeting the M3 muscarinic acetylcholine receptor.[2][3] These receptors are Gq-protein coupled and are involved in mediating smooth muscle contraction and glandular secretion.[5] Antagonists block this signaling pathway, leading to therapeutic effects in conditions like overactive bladder and COPD.[5]

Caption: M3 Muscarinic Receptor Signaling Pathway and Point of Antagonism.

Structure-Property Relationships

The molecular structure of this compound directly influences its key physical and chemical properties.

Caption: Key Structure-Property Relationships of this compound.

References

- 1. Chemistry 211 Experiment 2 [home.miracosta.edu]

- 2. This compound | 619-20-5 [chemicalbook.com]

- 3. CN1363546A - Homogeneous oxidizing process for preparing 3,5-dimethylbenzoic acid from sym-tritoluene - Google Patents [patents.google.com]

- 4. 3-ACETYLBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. scribd.com [scribd.com]

- 7. mason.gmu.edu [mason.gmu.edu]

- 8. homework.study.com [homework.study.com]

- 9. chemscene.com [chemscene.com]

- 10. This compound [webbook.nist.gov]

Solubility of 3-Ethylbenzoic Acid in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 3-ethylbenzoic acid in various organic solvents. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on providing established qualitative solubility information and comprehensive, generalized experimental protocols for determining the solubility of this compound. These methodologies are fundamental for research and development activities, particularly in fields such as drug formulation and chemical process design.

Physicochemical Properties of this compound

This compound is an aromatic carboxylic acid with the chemical formula C₉H₁₀O₂ and a molecular weight of 150.17 g/mol .[1] Its structure consists of a benzene (B151609) ring substituted with a carboxyl group and an ethyl group at the meta position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 619-20-5 | [2] |

| Molecular Formula | C₉H₁₀O₂ | [1][2] |

| Molecular Weight | 150.17 g/mol | [1] |

| Melting Point | 47 °C | |

| Boiling Point | 278.7 °C at 760 mmHg | |

| Density | 1.114 g/cm³ | |

| pKa | 4.27±0.10 (Predicted) | [2] |

Solubility Data

Currently, detailed quantitative solubility data for this compound across a wide range of organic solvents and temperatures is not extensively documented in readily available scientific literature. However, qualitative solubility information has been reported.

Table 2: Qualitative Solubility of this compound in Selected Solvents

| Solvent | Solubility | Reference |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [1][2] |

| Methanol | Slightly Soluble | [1][2] |

| Water | Poorly Soluble | [1] |

The solubility of benzoic acid and its derivatives is influenced by factors such as the polarity of the solvent, temperature, and the potential for hydrogen bonding.[3] For instance, benzoic acid itself is readily soluble in organic solvents like benzene, carbon tetrachloride, acetone, and alcohols.[3] It can be inferred that this compound, due to its structural similarity, will exhibit comparable solubility trends. The ethyl group may slightly increase its solubility in nonpolar solvents compared to benzoic acid.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following are detailed methodologies for the experimental determination of the solubility of this compound.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining the solubility of a solid in a liquid.[4][5] It relies on the direct measurement of the mass of the solute dissolved in a known mass of a saturated solution.

3.1.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (±0.0001 g)

-

Thermostatic shaker or water bath

-

Isothermal filtration apparatus (e.g., syringe filters with compatible membranes)

-

Drying oven

-

Glass vials with airtight seals

-

Spatula and weighing paper

3.1.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed glass vial. The presence of undissolved solid is crucial to ensure saturation.

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to allow the system to reach equilibrium. The time required for equilibrium should be determined experimentally (e.g., by taking measurements at different time points until the concentration remains constant).

-

-

Sample Collection and Filtration:

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully withdraw a known mass of the clear supernatant (the saturated solution) using a pre-weighed, airtight syringe. It is critical to perform this step at the equilibrium temperature to avoid precipitation.

-

Filter the collected supernatant through a syringe filter that is compatible with the organic solvent to remove any remaining solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the filtered saturated solution to a pre-weighed, clean, and dry container.

-

Evaporate the solvent under controlled conditions (e.g., in a fume hood at room temperature or in a vacuum oven at a temperature below the melting point of this compound) until the solute is completely dry.

-

Once a constant weight of the dried solute is achieved, record the final mass.

-

3.1.3. Calculation of Solubility

The solubility can be expressed in various units, such as grams of solute per 100 g of solvent or mole fraction.

-

Solubility ( g/100 g solvent):

-

Mass of dissolved this compound = (Mass of container with dried solute) - (Mass of empty container)

-

Mass of solvent = (Mass of saturated solution) - (Mass of dissolved this compound)

-

Solubility = (Mass of dissolved this compound / Mass of solvent) * 100

-

UV-Vis Spectrophotometric Method

This method is suitable for compounds that absorb ultraviolet or visible light and offers a high degree of sensitivity and accuracy. It involves creating a calibration curve to relate absorbance to concentration.

3.2.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvent (UV-grade)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance (±0.0001 g)

-

Thermostatic shaker or water bath

-

Isothermal filtration apparatus

3.2.2. Procedure

-

Determination of Maximum Wavelength (λmax):

-

Prepare a dilute solution of this compound in the chosen solvent.

-

Scan the solution using the UV-Vis spectrophotometer over a relevant wavelength range to determine the wavelength of maximum absorbance (λmax). For benzoic acid in various organic solvents, the λmax is typically in the UV region.[6]

-

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the selected solvent by serial dilution of a stock solution.

-

Measure the absorbance of each standard solution at the predetermined λmax.

-

Plot a calibration curve of absorbance versus concentration. The plot should be linear and follow the Beer-Lambert law.

-

-

Preparation and Analysis of Saturated Solution:

-

Prepare a saturated solution of this compound in the organic solvent at a specific temperature as described in the gravimetric method (Section 3.1.2, step 1).

-

After reaching equilibrium, withdraw a sample of the clear supernatant and filter it.

-

Carefully dilute a known volume of the saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

3.2.3. Calculation of Solubility

-

Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance, x is concentration, m is the slope, and c is the y-intercept) to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the experimental determination of solubility using either the gravimetric or spectrophotometric method.

Caption: General workflow for experimental solubility determination.

Conclusion

While quantitative solubility data for this compound in a wide array of organic solvents remains to be comprehensively published, this guide provides the essential qualitative information and detailed experimental protocols necessary for researchers to determine this critical parameter. The gravimetric and UV-Vis spectrophotometric methods described are robust and widely applicable for generating reliable solubility data. Accurate solubility information is paramount for the successful design of crystallization processes, formulation development, and other applications in the chemical and pharmaceutical industries.

References

A Comprehensive Technical Guide to the Physicochemical Properties of 3-Ethylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of 3-ethylbenzoic acid, with a specific focus on its melting and boiling points. This document also outlines standardized experimental protocols for the determination of these properties and includes a workflow diagram for the analytical characterization of chemical compounds.

Core Physicochemical Data

This compound is an organic compound with the chemical formula C9H10O2.[1] It is a substituted benzoic acid that finds utility as a synthetic intermediate in the preparation of various organic molecules, including bi-aryl amines that function as M3 muscarinic acetylcholine (B1216132) receptor antagonists. A precise understanding of its physical properties is crucial for its application in research and development.

The key quantitative data for this compound are summarized in the table below for ease of reference and comparison.

| Property | Value | Units | Conditions |

| Melting Point | 47[2][3] | °C | - |

| Boiling Point | 278.7[1] | °C | at 760 mmHg |

| Molecular Weight | 150.174 | g/mol | - |

| Density | 1.1 | g/cm³ | - |

| Flash Point | 128.5 | °C | - |

| Vapor Pressure | 0.002 | mmHg | at 25°C |

Experimental Protocols

The following sections detail standardized methodologies for the determination of the melting and boiling points of a solid organic compound such as this compound.

2.1. Melting Point Determination (Capillary Method)

This protocol outlines the determination of the melting point using a capillary tube apparatus, a common and reliable method.

-

Apparatus: Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar), capillary tubes (sealed at one end), thermometer, mortar and pestle.

-

Procedure:

-

Sample Preparation: A small, dry sample of this compound is finely powdered using a mortar and pestle.

-

Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample, and the tube is tapped gently to pack the sample into the sealed end. This process is repeated until a sample column of 2-3 mm is achieved.

-

Apparatus Setup: The loaded capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the final melting point. The melting range is reported.

-

-

Data Analysis: The observed melting range is compared to the literature value. A sharp melting range (typically within 1-2 °C) is indicative of a pure substance.

2.2. Boiling Point Determination (Distillation Method)

This protocol describes the determination of the boiling point at atmospheric pressure using simple distillation.

-

Apparatus: Round-bottom flask, distillation head, condenser, thermometer, receiving flask, heating mantle, boiling chips.

-

Procedure:

-

Apparatus Assembly: A simple distillation apparatus is assembled. The round-bottom flask is charged with a sample of this compound and a few boiling chips to ensure smooth boiling.

-

Thermometer Placement: The thermometer is positioned in the distillation head such that the top of the bulb is level with the bottom of the side arm leading to the condenser.

-

Heating: The flask is gently heated using a heating mantle.

-

Observation: As the liquid boils, the vapor rises and surrounds the thermometer bulb. The temperature at which the vapor temperature remains constant while the liquid is distilling is recorded as the boiling point. This is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

-

-

Data Analysis: The observed boiling point is corrected to standard pressure (760 mmHg) if the determination is carried out at a different atmospheric pressure.

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the quality control and characterization of a chemical substance like this compound, from initial receipt to final analysis.

Caption: Workflow for Chemical Analysis.

References

3-Ethylbenzoic acid IUPAC name and synonyms

An In-depth Technical Guide to 3-Ethylbenzoic Acid

This guide provides a comprehensive overview of this compound, tailored for researchers, scientists, and professionals in drug development. It covers its chemical identity, physicochemical properties, and common analytical methodologies.

Chemical Identity and Nomenclature

The unequivocally recognized IUPAC name for this compound is This compound .[1][2][3] It is a substituted aromatic carboxylic acid with an ethyl group at the meta-position of the benzene (B151609) ring relative to the carboxyl group.

Synonyms: This compound is also known by several other names in scientific literature and commercial catalogs, including:

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| CAS Registry Number | 619-20-5 | [1][2][3][5] |

| Molecular Formula | C₉H₁₀O₂ | [1][3][4][5] |

| Molecular Weight | 150.17 g/mol | [1][4] |

| Melting Point | 47°C | [4] |

| Boiling Point | 271.51°C (Estimated) | [4] |

| Density | 1.114 g/cm³ | [5] |

| Flash Point | 128.5°C | [5] |

| InChI Key | HXUSUAKIRZZMGP-UHFFFAOYSA-N | [1][2][3][4] |

| SMILES | CCC1=CC=CC(=C1)C(O)=O | [1] |

| Solubility | Poorly soluble in water; Slightly soluble in DMSO and Methanol (B129727). | [4] |

Experimental Protocols

Detailed methodologies for the analysis of substituted benzoic acids like this compound are crucial for quality control and structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a primary technique for the structural elucidation of organic compounds.

Sample Preparation:

-

Quantity: For a standard 5 mm NMR tube, use 5-25 mg of the synthesized this compound for ¹H NMR and 50-100 mg for ¹³C NMR.[6]

-

Solvent: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).[6] The choice of solvent is critical to avoid interfering signals.[6]

Data Acquisition and Interpretation:

-

¹H NMR: The proton NMR spectrum will provide information on the chemical environment of the hydrogen atoms. The aromatic protons will appear in the range of 7-8 ppm, the methylene (B1212753) protons of the ethyl group will be around 2.7 ppm, and the methyl protons will be around 1.2 ppm. The carboxylic acid proton will appear as a broad singlet at a downfield shift, typically above 10 ppm.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule, confirming the carbon skeleton.

-

Interpretation: The chemical shifts, integration of peak areas, and splitting patterns are analyzed to confirm the structure of this compound.[6]

Mass Spectrometry (MS) Analysis

Mass spectrometry is employed to determine the molecular weight and can provide structural information through fragmentation patterns.

Sample Preparation:

-

Solvent: Dissolve the sample in a high-purity, volatile solvent like methanol or acetonitrile.[6]

-

Concentration: Prepare a dilute solution, typically in the range of 1-10 µg/mL for electrospray ionization (ESI).[6]

-

Filtration: To prevent clogging of the instrument, filter the sample through a 0.2 µm syringe filter.[6]

Data Acquisition and Interpretation:

-

Ionization Mode: For benzoic acids, negative ion mode (ESI-) is often preferred to detect the deprotonated molecule [M-H]⁻.[6]

-

Molecular Ion Peak: The primary goal is to identify the molecular ion peak to confirm the molecular weight of the compound.[6]

-

Fragmentation Pattern: Analysis of the fragmentation can provide further structural confirmation.

Visualizations

Chemical Structure of this compound

Caption: Chemical structure of this compound.

General Workflow for Analysis of this compound

Caption: General experimental workflow for the analysis.

References

- 1. This compound | CAS 619-20-5 [matrix-fine-chemicals.com]

- 2. Benzoic acid, 3-ethyl- | C9H10O2 | CID 96207 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound (619-20-5) for sale [vulcanchem.com]

- 5. This compound | 619-20-5 [chemnet.com]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-Ethylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-ethylbenzoic acid. In the absence of readily available experimental spectra, this guide utilizes high-quality predicted NMR data to facilitate the structural elucidation and characterization of this compound. The information is presented to meet the needs of researchers and professionals in the fields of chemistry and drug development, with a focus on clarity, detail, and practical application.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound. The predictions were generated using a reliable online NMR prediction tool. It is important to note that actual experimental values may vary depending on the solvent, concentration, and spectrometer frequency.

¹H NMR Spectral Data (Predicted)

| Atom Number(s) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-8, H-8' | 1.25 | Triplet | 7.6 | 3H |

| H-7, H-7' | 2.70 | Quartet | 7.6 | 2H |

| H-5 | 7.40 | Triplet | 7.6 | 1H |

| H-6 | 7.55 | Doublet | 7.7 | 1H |

| H-4 | 7.89 | Doublet | 7.6 | 1H |

| H-2 | 7.93 | Singlet | - | 1H |

| H-10 (COOH) | ~12-13 | Broad Singlet | - | 1H |

¹³C NMR Spectral Data (Predicted)

| Atom Number | Chemical Shift (δ, ppm) |

| C-8 | 15.4 |

| C-7 | 28.9 |

| C-5 | 128.2 |

| C-6 | 128.8 |

| C-4 | 130.3 |

| C-2 | 132.8 |

| C-1 | 137.9 |

| C-3 | 144.5 |

| C-9 | 172.5 |

Structural Visualization and NMR Assignments

The following diagram illustrates the chemical structure of this compound with atom numbering corresponding to the NMR data tables.

Caption: Chemical structure of this compound with atom numbering for NMR correlation.

Detailed Experimental Protocol for NMR Spectroscopy

The following is a generalized, detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of an organic compound such as this compound.

Sample Preparation

-

Analyte Purity: Ensure the this compound sample is of high purity to avoid signals from impurities that can complicate spectral interpretation.

-

Solvent Selection: Choose a deuterated solvent in which the analyte is sufficiently soluble. Common choices for nonpolar to moderately polar organic compounds include deuterated chloroform (B151607) (CDCl₃) and deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

-

Concentration:

-

For ¹H NMR, a concentration of 5-10 mg of the sample in 0.5-0.7 mL of deuterated solvent is typically sufficient.

-

For ¹³C NMR, which is inherently less sensitive, a higher concentration of 20-50 mg in the same volume of solvent is recommended to obtain a good signal-to-noise ratio in a reasonable time.

-

-

Sample Handling:

-

Accurately weigh the desired amount of this compound into a clean, dry vial.

-

Add the appropriate volume of deuterated solvent to the vial.

-

Gently agitate or vortex the vial until the sample is completely dissolved.

-

Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Ensure the solvent height in the NMR tube is approximately 4-5 cm.

-

Cap the NMR tube securely to prevent solvent evaporation and contamination.

-

NMR Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample.

-

¹H NMR Spectroscopy:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans (NS): 8 to 16 scans are usually adequate for a sample of this concentration.

-

Receiver Gain (RG): Set automatically by the instrument.

-

Acquisition Time (AQ): Typically 2-4 seconds.

-

Relaxation Delay (D1): 1-2 seconds.

-

Spectral Width (SW): A range of -2 to 14 ppm is generally sufficient to cover all proton signals.

-

Temperature: Standard probe temperature (e.g., 298 K).

-

-

¹³C NMR Spectroscopy:

-

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') is standard to simplify the spectrum to single lines for each unique carbon.

-

Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required, typically ranging from 1024 to 4096 scans or more, depending on the sample concentration.

-

Receiver Gain (RG): Set automatically.

-

Acquisition Time (AQ): Approximately 1-2 seconds.

-

Relaxation Delay (D1): 2 seconds. A longer delay may be necessary for quaternary carbons.

-

Spectral Width (SW): A range of 0 to 220 ppm will cover the chemical shifts of most organic compounds.

-

Temperature: Standard probe temperature (e.g., 298 K).

-

Data Processing

-

Fourier Transformation (FT): Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Referencing: Calibrate the chemical shift scale. For CDCl₃, the residual solvent peak is at 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR. Tetramethylsilane (TMS) can also be used as an internal standard at 0 ppm.

-

Integration: For ¹H NMR, integrate the area under each peak to determine the relative number of protons.

-

Peak Picking: Identify and label the chemical shift of each peak.

Logical Workflow for Spectral Analysis

The following diagram illustrates a logical workflow for the analysis and interpretation of the NMR data for this compound.

Caption: A logical workflow for the acquisition and analysis of NMR spectra for structural elucidation.

An In-depth Technical Guide to Interpreting the Infrared Spectrum of 3-Ethylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected infrared (IR) spectrum of 3-Ethylbenzoic acid, a crucial tool for the identification and characterization of this compound in research and pharmaceutical development. The interpretation of the IR spectrum is based on the vibrational frequencies of its constituent functional groups: a carboxylic acid, a 1,3-disubstituted aromatic ring, and an ethyl group. While a reference spectrum for this compound is not publicly available, this guide outlines the expected absorption bands based on established spectroscopic principles and data from analogous compounds.

Data Presentation: Expected Infrared Absorption Bands for this compound

The following table summarizes the anticipated IR absorption bands for this compound, their characteristic wavenumber ranges, the vibrational modes responsible for the absorptions, and their expected intensities.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

| 3300 - 2500 | O-H stretch (hydrogen-bonded) | Carboxylic Acid | Strong, Very Broad |

| 3100 - 3000 | C-H stretch | Aromatic | Medium to Weak |

| 2975 - 2950 | C-H stretch (asymmetric) | Ethyl (CH₃) | Medium |

| 2940 - 2915 | C-H stretch (asymmetric) | Ethyl (CH₂) | Medium |

| 2885 - 2865 | C-H stretch (symmetric) | Ethyl (CH₃) | Medium to Weak |

| 2865 - 2845 | C-H stretch (symmetric) | Ethyl (CH₂) | Medium to Weak |

| 1710 - 1680 | C=O stretch (conjugated) | Carboxylic Acid | Strong, Sharp |

| 1610 - 1590 | C=C stretch | Aromatic Ring | Medium |

| 1590 - 1575 | C=C stretch | Aromatic Ring | Medium |

| 1475 - 1450 | C-H bend (scissoring) | Ethyl (CH₂) | Medium |

| 1465 - 1445 | C-H bend (asymmetric) | Ethyl (CH₃) | Medium |

| 1440 - 1395 | O-H bend (in-plane) | Carboxylic Acid | Medium, Broad |

| 1385 - 1370 | C-H bend (symmetric) | Ethyl (CH₃) | Medium |

| 1320 - 1210 | C-O stretch | Carboxylic Acid | Strong |

| 950 - 910 | O-H bend (out-of-plane) | Carboxylic Acid | Medium, Broad |

| 810 - 750 | C-H bend (out-of-plane) | 1,3-Disubstituted Aromatic | Strong |

| 710 - 690 | C-H bend (out-of-plane) | 1,3-Disubstituted Aromatic | Strong |

Core Functional Group Analysis

Carboxylic Acid Group: The most prominent features in the IR spectrum of this compound arise from the carboxylic acid moiety. A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹ due to the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer.[1][2][3] Superimposed on this broad O-H band, the sharper C-H stretching vibrations of the aromatic ring and ethyl group will appear. Another key indicator of the carboxylic acid is the intense and sharp carbonyl (C=O) stretching band, which for an aromatic acid is typically found between 1700 and 1680 cm⁻¹.[1] The conjugation of the carbonyl group with the aromatic ring slightly lowers its stretching frequency compared to a non-conjugated carboxylic acid.[4][5] Furthermore, a strong C-O stretching vibration is expected between 1320 and 1210 cm⁻¹, and broad O-H bending vibrations can be observed around 1440-1395 cm⁻¹ (in-plane) and 950-910 cm⁻¹ (out-of-plane).[2]

Aromatic Ring: The presence of the benzene (B151609) ring is confirmed by several characteristic absorptions. The aromatic C-H stretching vibrations typically appear as weak to medium bands in the 3100-3000 cm⁻¹ region.[6][7] The carbon-carbon stretching vibrations within the aromatic ring give rise to two or more bands in the 1600-1450 cm⁻¹ region.[6] For a 1,3-disubstituted (meta-substituted) benzene ring, strong out-of-plane C-H bending bands are expected in the 810-750 cm⁻¹ and 710-690 cm⁻¹ regions, which are highly diagnostic of the substitution pattern.[7]

Ethyl Group: The ethyl substituent will show characteristic aliphatic C-H stretching and bending vibrations. The C-H stretching vibrations are expected just below 3000 cm⁻¹, typically in the 2975-2850 cm⁻¹ range.[8] The C-H bending (scissoring) of the CH₂ group and the asymmetric and symmetric bending of the CH₃ group will result in absorptions in the 1475-1370 cm⁻¹ region.[8]

Logical Relationships in the IR Spectrum of this compound

The following diagram illustrates the correlation between the structural components of this compound and their corresponding regions of absorption in the infrared spectrum.

Caption: Correlation of this compound's functional groups with their IR spectral regions.

Experimental Protocols

Acquisition of the Infrared Spectrum using the KBr Pellet Method

This protocol details the standard procedure for preparing a solid sample of this compound for analysis by Fourier Transform Infrared (FTIR) spectroscopy using the potassium bromide (KBr) pellet technique.

Materials and Equipment:

-

This compound (solid)

-

Spectroscopic grade Potassium Bromide (KBr), dried in an oven at ~110°C for at least 2 hours and stored in a desiccator.

-

Agate mortar and pestle

-

Hydraulic press with a pellet die (e.g., 13 mm)

-

Spatula

-

Analytical balance (4-decimal places)

-

FTIR spectrometer

Procedure:

-

Sample Preparation:

-

Weigh approximately 1-2 mg of this compound and 100-200 mg of dry spectroscopic grade KBr. The sample-to-KBr ratio should be roughly 1:100.

-

Transfer the weighed KBr to the agate mortar and grind it to a fine powder.

-

Add the this compound to the mortar.

-

Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained. This step is critical to reduce scattering of the infrared radiation.

-

-

Pellet Formation:

-

Assemble the pellet die.

-

Transfer a portion of the sample-KBr mixture into the die, ensuring an even distribution.

-

Place the die into the hydraulic press.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet. A transparent pellet indicates good sample dispersion and minimal scattering.

-

-

Spectral Acquisition:

-

Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Collect a background spectrum of the empty sample compartment. This will be automatically subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is typically recorded over the mid-IR range of 4000-400 cm⁻¹.

-

Data Processing:

-

The resulting spectrum should be baseline corrected if necessary.

-

Peak positions (in cm⁻¹) and their intensities (transmittance or absorbance) should be identified and tabulated.

This comprehensive guide provides the necessary information for researchers, scientists, and drug development professionals to interpret the expected IR spectrum of this compound, aiding in its unambiguous identification and characterization. The provided experimental protocol ensures the acquisition of high-quality spectral data for reliable analysis.

References

- 1. Benzoic acid, 3-amino-, ethyl ester [webbook.nist.gov]

- 2. Benzoic acid, ethyl ester [webbook.nist.gov]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. 3-Ethylbenzoicacid | C9H10O2 | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 5. spectrabase.com [spectrabase.com]

- 6. 4-Ethylbenzoic acid [webbook.nist.gov]

- 7. 4-Ethylbenzoic Acid | C9H10O2 | CID 12086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Benzoic acid, 3,4-dimethyl- [webbook.nist.gov]

Synthesis of 3-Ethylbenzoic Acid from 3-Ethyltoluene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-ethylbenzoic acid from 3-ethyltoluene (B166259), focusing on the widely utilized potassium permanganate (B83412) oxidation method. This document outlines the core chemical principles, detailed experimental protocols, and data presentation to assist researchers in the successful execution and understanding of this chemical transformation.

Introduction

This compound is a valuable intermediate in organic synthesis, finding applications in the development of pharmaceuticals and other specialty chemicals.[1] The conversion of 3-ethyltoluene, a readily available starting material, to this compound is a common and important laboratory and industrial process. The most established and reliable method for this transformation is the oxidation of the ethyl side chain of the aromatic ring. This guide will focus on the robust and high-yielding potassium permanganate (KMnO4) oxidation method.

Reaction Principle

The synthesis of this compound from 3-ethyltoluene is achieved through the oxidation of the benzylic position of the ethyl group. Strong oxidizing agents, such as potassium permanganate, are capable of cleaving the C-C bond of the alkyl chain and oxidizing the benzylic carbon to a carboxylic acid.[2] The reaction proceeds as long as there is at least one hydrogen atom on the benzylic carbon.[2] The overall reaction is as follows:

The reaction is typically carried out in an alkaline solution and heated to drive the reaction to completion. The purple permanganate ion (MnO₄⁻) is reduced to manganese dioxide (MnO₂), a brown precipitate, which is a visual indicator of the reaction's progress.[3]

Experimental Protocols

The following protocol is a detailed methodology for the synthesis of this compound from 3-ethyltoluene using potassium permanganate. This protocol is adapted from established procedures for the oxidation of similar alkylbenzenes.[3]

Materials and Equipment

| Material/Equipment |

| 3-Ethyltoluene |

| Potassium Permanganate (KMnO₄) |

| Sodium Hydroxide (NaOH) |

| Sodium Bisulfite (NaHSO₃) |

| Hydrochloric Acid (HCl), concentrated |

| Distilled Water |

| Round-bottom flask |

| Reflux condenser |

| Heating mantle |

| Magnetic stirrer and stir bar |

| Buchner funnel and filter flask |

| pH paper or pH meter |

| Beakers and Erlenmeyer flasks |

| Recrystallization apparatus |

Reaction Procedure

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-ethyltoluene and an aqueous solution of sodium hydroxide.

-

Addition of Oxidant: While stirring, slowly add potassium permanganate to the mixture. The addition should be done in portions to control the exothermic reaction.

-

Reflux: Heat the reaction mixture to reflux using a heating mantle. The purple color of the permanganate will gradually disappear and be replaced by a brown precipitate of manganese dioxide. The reflux is typically maintained for several hours to ensure complete oxidation.[3]

-

Quenching: After the reflux period, cool the reaction mixture to room temperature. If any purple color from unreacted permanganate remains, add a small amount of sodium bisulfite until the color is discharged.[3]

-

Filtration: Filter the mixture through a Buchner funnel to remove the manganese dioxide precipitate. Wash the filter cake with a small amount of hot water to ensure all the product is collected in the filtrate.[3]

-

Acidification: Cool the filtrate in an ice bath and acidify it with concentrated hydrochloric acid until the pH is acidic (pH ~2). This compound will precipitate as a white solid.

-

Isolation and Drying: Collect the precipitated this compound by vacuum filtration. Wash the crystals with cold distilled water to remove any inorganic impurities. Dry the product, for example, in a desiccator.

Purification

For higher purity, the crude this compound can be recrystallized from a suitable solvent, such as water or an ethanol/water mixture.

Data Presentation

The following table summarizes the key physical and chemical properties of the starting material and the final product.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 3-Ethyltoluene | C₉H₁₂ | 120.19 | -95.5 | 158-159 |

| This compound | C₉H₁₀O₂ | 150.17 | 45-47 | 266-268 |

Data sourced from various chemical databases.

Alternative Synthesis Methods

While potassium permanganate oxidation is the most common method, other synthetic routes exist for the preparation of this compound from 3-ethyltoluene.

Nitric Acid Oxidation

Nitric acid can also be used as an oxidizing agent for the conversion of alkylbenzenes to carboxylic acids.[4] This method often requires high temperatures and pressures and may lead to nitration of the aromatic ring as a side reaction.[5]

Catalytic Oxidation

Catalytic oxidation using air or other oxidants in the presence of a metal catalyst (e.g., cobalt or manganese salts) is another approach. This method can be more environmentally friendly but may require optimization of catalyst and reaction conditions to achieve high yields and selectivity.

Visualization of Workflow and Pathways

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Reaction Pathway

The diagram below shows the chemical transformation from the starting material to the final product.

Characterization

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques:

-

Melting Point: A sharp melting point corresponding to the literature value indicates high purity.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a characteristic broad O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹) and a strong C=O stretch (around 1700 cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the final product.

Conclusion

The synthesis of this compound from 3-ethyltoluene via potassium permanganate oxidation is a well-established and reliable method suitable for laboratory-scale preparations. This guide provides a detailed protocol and the necessary background information for researchers to successfully perform this synthesis. The provided workflows and data tables offer a clear and concise reference for this important chemical transformation.

References

- 1. This compound | 619-20-5 [chemicalbook.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. benchchem.com [benchchem.com]

- 4. CN104447348A - Method for preparing 3-methyl-4-nitrobenzoic acid by oxidizing with nitric acid - Google Patents [patents.google.com]

- 5. CN111362807A - Preparation method of 3-nitro-2-methylbenzoic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of 3-Ethylbenzoic Acid via Grignard Reaction

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 3-ethylbenzoic acid utilizing the Grignard reaction, a cornerstone of carbon-carbon bond formation in organic chemistry. The following sections detail the reaction mechanism, a comprehensive experimental protocol, and relevant chemical data, presented in a format tailored for professionals in the fields of chemical research and pharmaceutical development.

Reaction Principle and Mechanism

The synthesis of this compound via the Grignard reaction is a two-step process. The first step involves the formation of a Grignard reagent, 3-ethylphenylmagnesium bromide, from the reaction of 3-ethylbromobenzene with magnesium metal in an anhydrous ether solvent. The second step is the carboxylation of the Grignard reagent by reacting it with carbon dioxide (in the form of dry ice), followed by an acidic work-up to yield the final product.

The core of this synthesis lies in the nucleophilic character of the Grignard reagent. The highly polarized carbon-magnesium bond renders the carbon atom attached to magnesium strongly nucleophilic, enabling it to attack the electrophilic carbon of carbon dioxide.

Reaction Scheme:

-

Formation of the Grignard Reagent: CH₃CH₂C₆H₄Br + Mg → CH₃CH₂C₆H₄MgBr

-

Carboxylation and Work-up: CH₃CH₂C₆H₄MgBr + CO₂ → CH₃CH₂C₆H₄COOMgBr CH₃CH₂C₆H₄COOMgBr + H₃O⁺ → CH₃CH₂C₆H₄COOH + Mg(OH)Br

The reaction mechanism involves the nucleophilic addition of the 3-ethylphenyl group from the Grignard reagent to the carbonyl carbon of CO₂. This forms a magnesium carboxylate salt, which is subsequently protonated during the acidic work-up to liberate the carboxylic acid.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound. This protocol is adapted from established procedures for the Grignard synthesis of benzoic acid. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn.

Materials and Reagents:

| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Quantity |

| 3-Ethylbromobenzene | C₈H₉Br | 185.06 | Specify amount |

| Magnesium turnings | Mg | 24.31 | Specify amount |

| Anhydrous diethyl ether | (C₂H₅)₂O | 74.12 | Specify volume |

| Iodine | I₂ | 253.81 | A small crystal |

| Dry ice (solid CO₂) | CO₂ | 44.01 | Excess |

| Hydrochloric acid (6 M) | HCl | 36.46 | Specify volume |

| Sodium hydroxide (B78521) (5% w/v) | NaOH | 40.00 | Specify volume |

| Diethyl ether (for extraction) | (C₂H₅)₂O | 74.12 | Specify volume |

| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 | As needed |

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Büchner funnel and flask

-

Standard laboratory glassware

Procedure:

Part A: Formation of 3-Ethylphenylmagnesium Bromide (Grignard Reagent)

-

Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser (fitted with a calcium chloride drying tube), and a magnetic stir bar. Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen or in a desiccator before use.

-

Initiation: Place the magnesium turnings in the flask. Add a small crystal of iodine to activate the magnesium surface.

-

Reagent Addition: Dissolve 3-ethylbromobenzene in anhydrous diethyl ether and add this solution to the dropping funnel. Add a small portion of the 3-ethylbromobenzene solution to the flask to initiate the reaction. The reaction is indicated by the disappearance of the iodine color and the appearance of a cloudy or brownish solution. Gentle warming may be necessary to start the reaction.

-

Reaction: Once the reaction has initiated, add the remaining 3-ethylbromobenzene solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. The reaction is exothermic.

-

Completion: After the addition is complete, continue stirring and gently reflux the mixture for an additional 30-60 minutes to ensure complete reaction.

Part B: Carboxylation and Work-up

-

Carboxylation: Cool the Grignard reagent solution in an ice bath. In a separate beaker, place an excess of crushed dry ice. Slowly and carefully pour the Grignard reagent solution onto the dry ice with constant stirring. A vigorous reaction will occur.

-

Hydrolysis: Allow the excess dry ice to sublime. Slowly add 6 M hydrochloric acid to the reaction mixture with stirring until the solution is acidic and all solids have dissolved. This will form two layers: an aqueous layer and an organic (ether) layer containing the this compound.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with diethyl ether. Combine all the organic extracts.

-

Purification: Wash the combined organic extracts with a 5% aqueous sodium hydroxide solution. This will convert the this compound into its water-soluble sodium salt, which will move to the aqueous layer. Separate the layers.

-

Isolation: Cool the aqueous layer containing the sodium 3-ethylbenzoate in an ice bath and acidify it by the dropwise addition of 6 M hydrochloric acid until no more precipitate forms.

-

Filtration and Drying: Collect the precipitated this compound by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold water. Dry the product, for instance by pulling a vacuum over the product for about 15 minutes, to obtain the final product.[1]

Data Presentation

Physical and Chemical Properties of this compound:

| Property | Value |

| CAS Number | 619-20-5 |

| Molecular Formula | C₉H₁₀O₂ |

| Molecular Weight | 150.17 g/mol |

| Appearance | Light brown solid |

| Melting Point | 45-47 °C |

| Boiling Point | 268-270 °C |

| Solubility | Insoluble in water, soluble in organic solvents |

Expected Yield:

Visualizations

Reaction Pathway Diagram:

References

In-depth Analysis of 3-Ethylbenzoic Acid Derivatives Reveals Limited Biological Activity Data